(S)-3-Aminoazepan-2-one chemical properties and structure
(S)-3-Aminoazepan-2-one chemical properties and structure
An In-Depth Technical Guide to (S)-3-Aminoazepan-2-one
Authored by: A Senior Application Scientist
Introduction
(S)-3-Aminoazepan-2-one, a chiral cyclic amino acid derivative, is a pivotal building block in modern medicinal chemistry and drug development. Its rigid, seven-membered lactam scaffold, coupled with a strategically positioned primary amine, provides a unique conformational constraint that is highly sought after in the design of potent and selective therapeutic agents. This guide offers a comprehensive overview of the chemical properties, structure, and applications of (S)-3-Aminoazepan-2-one, tailored for researchers, scientists, and professionals in the field of drug discovery.
Chemical Identity and Structure
(S)-3-Aminoazepan-2-one, also known by synonyms such as (S)-α-Amino-ω-caprolactam and L-α-amino-ε-caprolactam, possesses a well-defined stereochemistry that is crucial for its biological activity in various contexts.[1][2] The "(S)" designation indicates the specific spatial arrangement of the amino group at the chiral center (C3).
Canonical SMILES: C1CCNC(=O)N[1]
InChI Key: BOWUOGIPSRVRSJ-YFKPBYRVSA-N[2]
The structure features a seven-membered azepane ring containing an amide functional group (lactam) and a primary amine at the alpha position to the carbonyl. This arrangement imparts a degree of conformational rigidity while presenting a key nucleophilic and basic center for further chemical modifications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of (S)-3-Aminoazepan-2-one is essential for its effective handling, reaction optimization, and formulation. The following table summarizes its key properties.
| Property | Value | Reference(s) |
| Molecular Formula | C6H12N2O | [1][3] |
| Molecular Weight | 128.17 g/mol | [1][3][4] |
| CAS Number | 21568-87-6 | [1][3] |
| Appearance | Solid | [2] |
| Melting Point | 97-101 °C | [1][3] |
| Boiling Point | 315.1±35.0 °C (Predicted) | [3] |
| Density | 1.031±0.06 g/cm³ (Predicted) | [3] |
| Solubility | Slightly soluble in aqueous acid, DMSO, and Methanol | [1][3] |
| Storage Temperature | -20°C for long term, 0-4°C for short term | [1][2] |
Spectroscopic Profile
¹H NMR Spectroscopy
In a typical ¹H NMR spectrum, the protons of (S)-3-Aminoazepan-2-one would exhibit characteristic chemical shifts. The protons on the carbon adjacent to the nitrogen of the amine group would appear in the range of 2.3-3.0 ppm due to the deshielding effect of the nitrogen.[5] The hydrogens of the primary amine itself would likely appear as a broad signal between 0.5-5.0 ppm, and its exact position would be dependent on the solvent and concentration.[5] The remaining methylene protons on the azepane ring would appear as complex multiplets in the aliphatic region.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would show distinct signals for each of the six carbon atoms. The carbonyl carbon of the lactam would be the most downfield signal, typically above 170 ppm. The carbon atom bearing the amino group would be expected in the 50-60 ppm range. The other four methylene carbons of the ring would appear in the aliphatic region, generally between 20-50 ppm.
IR Spectroscopy
The infrared (IR) spectrum provides valuable information about the functional groups. Key expected absorptions include:
-
N-H stretching of the primary amine, appearing as two bands in the 3300-3500 cm⁻¹ region.[5]
-
C=O stretching of the lactam, which is a strong absorption typically found around 1650 cm⁻¹.
-
N-H bending of the amine, usually observed around 1600 cm⁻¹.
-
C-N stretching in the 1000-1350 cm⁻¹ range.[5]
Mass Spectrometry
In mass spectrometry, the molecular ion peak (M+) would be observed at an m/z of 128. Fragmentation patterns would likely involve the loss of the amino group (NH₂) or cleavage of the azepane ring.
Synthesis and Availability
(S)-3-Aminoazepan-2-one is commercially available from various suppliers.[1] It can be synthesized through multiple routes, often starting from L-lysine. One common method involves the intramolecular cyclization of a lysine derivative. The general synthetic approach is outlined below.
Illustrative Synthetic Workflow
Caption: Generalized synthetic pathway to (S)-3-Aminoazepan-2-one from L-lysine.
Experimental Protocol: A Conceptual Outline
-
Protection of the ε-amino group of L-lysine: This is a crucial first step to prevent its participation in the subsequent cyclization. A common protecting group is tert-butyloxycarbonyl (Boc).
-
Activation of the carboxylic acid: The carboxylic acid of the protected lysine is activated to facilitate nucleophilic attack. This can be achieved using various coupling agents.
-
Intramolecular cyclization: The α-amino group attacks the activated carboxyl group, leading to the formation of the seven-membered lactam ring.
-
Deprotection: The protecting group on the newly formed primary amine at the C3 position is removed to yield the final product.
Applications in Drug Discovery
The rigid structure and chiral nature of (S)-3-Aminoazepan-2-one make it a valuable scaffold for the synthesis of a wide range of biologically active molecules.
Key Intermediate in Pharmaceutical Synthesis
(S)-3-Aminoazepan-2-one serves as a crucial intermediate in the synthesis of various therapeutic agents.[1][2] Its utility has been demonstrated in the development of:
-
Anticancer agents: It has been used in the synthesis of bengamide E analogs, which have shown in vitro anticancer activity.[1][2]
-
Antibacterial agents: It is a building block for capuramycin and its analogs, which are being investigated as antibacterial agents.[1]
-
HIV protease inhibitors: The scaffold has been incorporated into the synthesis of lysine sulfonamide HIV protease inhibitors.[2]
-
Aryl hydrocarbon receptor (AHR) inhibitors: It is used in the preparation of compounds that act as AHR inhibitors.[6]
-
Metabotropic Glutamate 2/3 (mGlu2/3) Receptor Antagonists: While not a direct component, related bicyclic amino acid scaffolds are used to generate mGlu2/3 antagonists with potential antidepressant activity, highlighting the importance of constrained amino acid structures in neuroscience drug discovery.[7]
Logical Flow of Application
Caption: Applications of (S)-3-Aminoazepan-2-one in different therapeutic areas.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling (S)-3-Aminoazepan-2-one.
-
Hazard Identification: It is irritating to the eyes, respiratory system, and skin.[3] It may be harmful if swallowed or inhaled.[8][9]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10][11]
-
Handling: Use in a well-ventilated area. Avoid formation of dust and aerosols.[10]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[9][10]
In case of exposure, follow standard first-aid measures and seek medical advice.[10]
Conclusion
(S)-3-Aminoazepan-2-one is a versatile and valuable chiral building block in the pharmaceutical industry. Its unique structural features and chemical properties have enabled the synthesis of a diverse array of compounds with significant therapeutic potential. A comprehensive understanding of its characteristics, as outlined in this guide, is paramount for its effective and safe utilization in the pursuit of novel drug discovery and development.
References
-
(S)-3-Amino-2-azepanone - ChemBK. (2024-04-09). [Link]
-
(s)-3-Aminoazepan-2-one - LookChem. [Link]
-
3-Aminoazepan-2-one hydrochloride | C6H13ClN2O | CID 12228562 - PubChem. [Link]
-
3-Amino-2-azepanone Safety Data Sheets(SDS) lookchem. [Link]
-
material safety data sheet - 3-amino acetophenone - oxfordlabchem.com. [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. [Link]
-
3-AMINOAZEPAN-2-ONE, (3S)- - precisionFDA. [Link]
-
2H-Azepin-2-one, 3-aminohexahydro- | C6H12N2O | CID 102463 - PubChem. [Link]
-
Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. [Link]
-
Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps. [Link]
-
24.10: Spectroscopy of Amines - Chemistry LibreTexts. [Link]
-
Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6 - YouTube. [Link]
-
Discovery of (1S,2R,3S,4S,5R,6R)-2-Amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxy-bicyclo[3.1.0]hexane-2,6-dicarboxylic Acid Hydrochloride (LY3020371·HCl): A Potent, Metabotropic Glutamate 2/3 Receptor Antagonist with Antidepressant-Like Activity - PubMed. [Link]
Sources
- 1. (s)-3-Aminoazepan-2-one|lookchem [lookchem.com]
- 2. medkoo.com [medkoo.com]
- 3. chembk.com [chembk.com]
- 4. 2H-Azepin-2-one, 3-aminohexahydro- | C6H12N2O | CID 102463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 3-Amino-2-azepanone CAS#: 17929-90-7 [m.chemicalbook.com]
- 7. Discovery of (1S,2R,3S,4S,5R,6R)-2-Amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxy-bicyclo[3.1.0]hexane-2,6-dicarboxylic Acid Hydrochloride (LY3020371·HCl): A Potent, Metabotropic Glutamate 2/3 Receptor Antagonist with Antidepressant-Like Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-Aminoazepan-2-one hydrochloride | C6H13ClN2O | CID 12228562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. lookchem.com [lookchem.com]
- 11. fishersci.com [fishersci.com]
